Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine
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Overview
Description
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine is a complex organic compound featuring a pyrrolidine ring substituted with a nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with a pyrrolidine derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then methylated using methyl iodide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Substitution: Formation of various substituted pyrrolidine derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine.
Nitrobenzenesulfonyl derivatives: Compounds like 4-nitrobenzenesulfonyl chloride and its derivatives are chemically related.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine is a heterocyclic compound characterized by its unique structural features, including a pyrrolidine ring and a 4-nitrobenzenesulfonyl group. This article aims to explore the biological activity of this compound, drawing on existing literature and research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
- Chemical Formula : C12H16N2O4S
- Molecular Weight : 288.34 g/mol
- Key Functional Groups :
- Pyrrolidine ring
- Nitro group (–NO2)
- Sulfonyl group (–SO2)
These structural elements contribute to the compound's reactivity and potential biological interactions.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, compounds with similar structures have demonstrated various biological properties, including:
- Antimicrobial Activity : Compounds with nitro groups often exhibit antimicrobial properties due to their ability to interfere with bacterial DNA synthesis.
- Cytotoxicity : The presence of a sulfonyl group can enhance the cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : Similar compounds have been studied for their potential to inhibit enzymes involved in disease pathways.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with related compounds is useful. Below is a summary table of selected compounds with similar functional groups and their reported biological activities.
Compound Name | Structure | Biological Activity | Reference |
---|---|---|---|
Compound A | C10H12N2O3S | Antimicrobial | |
Compound B | C15H22N4O4S | Cytotoxic | |
Compound C | C12H14N2O4S | Enzyme inhibitor |
Case Studies
- Antimicrobial Properties : A study investigated the antimicrobial effects of nitro-substituted pyrrolidine derivatives. Results indicated that these compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties due to its nitro group .
- Cytotoxicity in Cancer Cells : Research on sulfonamide derivatives revealed that certain compounds exhibited selective cytotoxicity against various cancer cell lines. The presence of both sulfonyl and nitro groups was crucial for enhancing their anticancer activity, indicating a potential pathway for this compound .
- Enzyme Inhibition Studies : A series of experiments focused on enzyme inhibitors derived from pyrrolidine structures showed promising results in inhibiting enzymes linked to metabolic diseases. The unique combination of functional groups in this compound suggests it could be evaluated for similar inhibitory effects .
Properties
Molecular Formula |
C12H17N3O4S |
---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-methyl-1-[1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C12H17N3O4S/c1-13-8-10-6-7-14(9-10)20(18,19)12-4-2-11(3-5-12)15(16)17/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
QULKHEINVCVNGI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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